molecular formula C15H11ClFN3O2 B11789828 Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Cat. No.: B11789828
M. Wt: 319.72 g/mol
InChI Key: JOWDQPVIPNYKCY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the imidazo[1,2-A]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. . This reaction is often catalyzed by zinc chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives with varied biological activities .

Properties

Molecular Formula

C15H11ClFN3O2

Molecular Weight

319.72 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H11ClFN3O2/c1-2-22-14(21)13-12(10-8-9(17)4-5-11(10)16)19-15-18-6-3-7-20(13)15/h3-8H,2H2,1H3

InChI Key

JOWDQPVIPNYKCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=C(C=CC(=C3)F)Cl

Origin of Product

United States

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